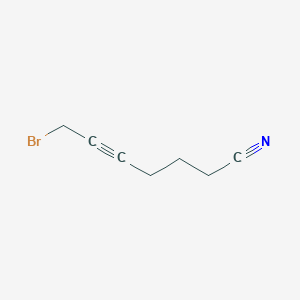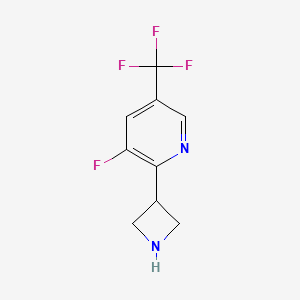
3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate is a chemical compound that combines the properties of a perfluoroalkyl ether and an amine with a sulfonate group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate typically involves the reaction of 3-(Perfluoroethoxy)propan-1-amine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common in industrial settings. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like thiols or amines. Conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products
Substitution Reactions: Products include various substituted amines and sulfonates.
Oxidation and Reduction: Products include nitroso, nitro, secondary, and tertiary amines.
Coupling Reactions: Products include complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials with unique properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of 3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and ionic interactions, while the perfluoroalkyl ether group imparts hydrophobic characteristics. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenoxy)propan-1-amine
- N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Uniqueness
3-(Perfluoroethoxy)propan-1-amine 4-chlorobenzenesulfonate is unique due to its combination of a perfluoroalkyl ether and an amine with a sulfonate group. This structure imparts distinct properties, such as high thermal stability, chemical resistance, and the ability to interact with both hydrophilic and hydrophobic environments. These characteristics make it particularly valuable in applications requiring robust and versatile compounds.
Eigenschaften
Molekularformel |
C11H13ClF5NO4S |
|---|---|
Molekulargewicht |
385.74 g/mol |
IUPAC-Name |
4-chlorobenzenesulfonic acid;3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C6H5ClO3S.C5H8F5NO/c7-5-1-3-6(4-2-5)11(8,9)10;6-4(7,8)5(9,10)12-3-1-2-11/h1-4H,(H,8,9,10);1-3,11H2 |
InChI-Schlüssel |
DFMVTVVULPLHQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Cl.C(CN)COC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

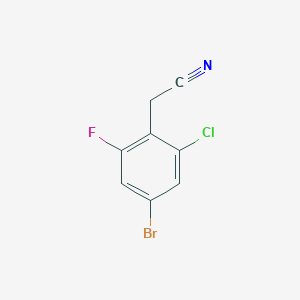
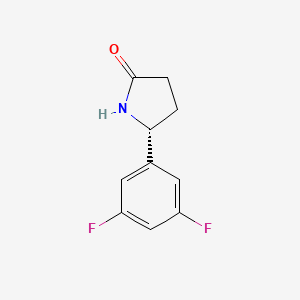
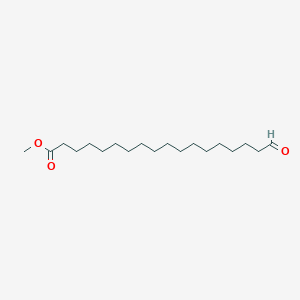


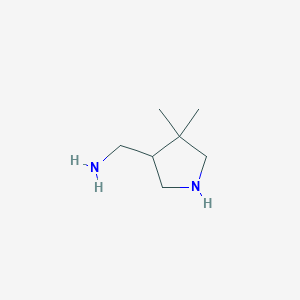
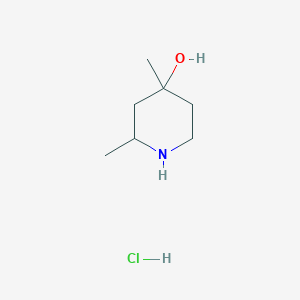
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)

